butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate
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Overview
Description
BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE is a complex organic compound that features a unique combination of functional groups, including a butyl ester, a furyl ring, a chlorobenzene moiety, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the furyl and chlorobenzene moieties. This is followed by the introduction of the tetraazole ring through cyclization reactions. The final step involves esterification to attach the butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorobenzene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE involves its interaction with specific molecular targets. The tetraazole ring can form hydrogen bonds with biological molecules, while the chlorobenzene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetraazole derivatives, furyl-containing molecules, and chlorobenzene-based compounds. Examples include:
- 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-METHYLBENZOATE
- 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-NITROBENZOATE
Uniqueness
The uniqueness of BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17ClN6O3 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
butyl 5-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-2-chlorobenzoate |
InChI |
InChI=1S/C17H17ClN6O3/c1-2-3-8-26-16(25)13-9-11(4-6-14(13)18)15-7-5-12(27-15)10-20-24-17(19)21-22-23-24/h4-7,9-10H,2-3,8H2,1H3,(H2,19,21,23)/b20-10+ |
InChI Key |
AWAVOQIGVSCQIG-KEBDBYFISA-N |
Isomeric SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=N/N3C(=NN=N3)N)Cl |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=NN3C(=NN=N3)N)Cl |
Origin of Product |
United States |
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